4-Amino-1-(4-methylphenyl)pyrrolidin-2-one
Description
Contextualization within the Broader Field of Pyrrolidinone Chemistry
The pyrrolidinone ring is a five-membered lactam (a cyclic amide) that serves as a foundational structure in numerous natural products and synthetic compounds. wikipedia.org This scaffold is a privileged structure in drug discovery, meaning it is frequently found in approved pharmaceutical agents and other bioactive molecules. nih.gov The versatility of the pyrrolidinone core stems from its chemical stability, its capacity to engage in hydrogen bonding, and the potential for stereochemically diverse substitutions at multiple positions on the ring.
Pyrrolidinone chemistry is a vast and active area of research. These compounds are not only targets for total synthesis but are also employed as chiral auxiliaries, organocatalysts, and versatile building blocks for more complex molecular architectures. The presence of the lactam functionality provides a rigid backbone that can be strategically functionalized to interact with biological targets with high specificity.
| Property | Description |
| Core Structure | Five-membered nitrogen-containing heterocycle with a carbonyl group adjacent to the nitrogen (a γ-lactam). |
| Chemical Nature | Cyclic secondary amine derivative, exhibiting basicity. wikipedia.org |
| Significance | A "privileged scaffold" in medicinal chemistry, forming the core of many natural and synthetic drugs. nih.gov |
| Key Derivatives | Racetam compounds (e.g., Piracetam), amino acids (Proline and Hydroxyproline), and various alkaloids like Nicotine. wikipedia.org |
| Synthetic Utility | Used as intermediates, chiral auxiliaries, and organocatalysts in asymmetric synthesis. |
Rationale for Dedicated Research on the 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one Scaffold
The rationale for dedicated research into this specific scaffold is threefold:
Synergistic Pharmacophore Assembly : The design combines three distinct structural features, each with known biological relevance. The pyrrolidinone core is a proven pharmacophore. The 4-amino group introduces a basic center capable of forming key ionic interactions or hydrogen bonds with biological targets, a common feature in enzyme inhibitors and receptor ligands. The 1-(4-methylphenyl) group adds a lipophilic aromatic moiety that can engage in hydrophobic and π-stacking interactions, potentially enhancing binding affinity and modulating pharmacokinetic properties.
Potential as a Monoamine Transporter Ligand : Structurally related compounds, such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone), are known inhibitors of monoamine transporters like the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov The scaffold of this compound presents a different arrangement of similar pharmacophoric elements (pyrrolidine ring, aromatic group), suggesting it could be investigated for activity at these or other neurological targets.
Overview of Key Academic Research Areas Relevant to Substituted Pyrrolidinones
Research on substituted pyrrolidinones is diverse, spanning multiple sub-disciplines of chemistry and pharmacology. The structural features of this compound make it relevant to several of these key research areas.
Medicinal Chemistry and Drug Discovery : This is the most prominent area of research for pyrrolidinone derivatives.
Antiviral Agents : 1-aryl-substituted heterocyclic compounds are being actively investigated as potential antiviral agents, including for viruses like the Zika virus. nih.gov
Antimalarial Agents : Novel chemotypes based on 4-aryl pyrrolidines have been identified as orally efficacious antimalarial agents, highlighting the potential of this scaffold in treating infectious diseases. nih.gov
Antitubercular Agents : N-aryl dihydropyridines, which share the N-aryl feature, are being synthesized and evaluated as antituberculostatic agents, suggesting that N-aryl lactams could also be promising candidates. nih.gov
Synthetic Methodology : The development of efficient and stereoselective methods for constructing substituted pyrrolidines and pyrrolidinones is a continuous goal in organic synthesis.
Catalytic Methods : Researchers are developing practical methods, such as iridium-catalyzed transfer hydrogenation, for the synthesis of N-aryl-substituted pyrrolidines from simple starting materials like diketones and anilines. nih.gov
Chiral Synthesis : Methods for producing specific chiral isomers of polyhydroxylated pyrrolidines are sought after, as these compounds often act as potent glycosidase inhibitors. epo.org
Neuropharmacology : The pyrrolidinone core is central to the racetam class of nootropic drugs and is found in many compounds targeting the central nervous system. Research on analogs of pyrovalerone demonstrates the role of N-aryl and pyrrolidine-containing structures as potent monoamine uptake inhibitors, which are relevant for treating various neurological and psychiatric conditions. nih.gov
| Research Area | Focus | Example Application / Target |
| Medicinal Chemistry | Design and synthesis of novel therapeutic agents. | Antiviral, nih.gov antimalarial, nih.gov antitubercular drugs. nih.gov |
| Synthetic Methodology | Development of efficient routes to construct pyrrolidinone scaffolds. | Catalytic reductive amination, nih.gov intramolecular ring closures. epo.org |
| Neuropharmacology | Investigation of compounds acting on the central nervous system. | Monoamine transporter inhibitors, nih.gov potential nootropic agents. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-(4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-2-4-10(5-3-8)13-7-9(12)6-11(13)14/h2-5,9H,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFDJEKZICKYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 4 Amino 1 4 Methylphenyl Pyrrolidin 2 One
Reactivity Profile of the Pyrrolidinone Ring System in 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one
The pyrrolidinone ring, a five-membered γ-lactam, and its N-phenyl substituent exhibit distinct reactivity patterns. The aromatic ring can undergo electrophilic substitution, while the lactam core is susceptible to nucleophilic attack at the carbonyl carbon and, under more forceful conditions, ring-opening reactions.
The N-phenyl ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents: the para-methyl group and the N-pyrrolidinone moiety.
Directing Effects : The methyl group is an activating, ortho-, para- directing group due to hyperconjugation and weak inductive effects. Since the methyl group is in the para position (C4), it activates the two ortho positions (C3 and C5). The N-pyrrolidinone group, being an N-acyl substituent, is generally considered a deactivating group due to the electron-withdrawing nature of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair into the lactam ring, reducing its ability to donate to the phenyl ring. Despite being deactivating, it acts as an ortho-, para- director.
Combined Influence : In the 1-(4-methylphenyl) system, the positions ortho to the methyl group (C3, C5) are activated. The positions ortho to the N-pyrrolidinone substituent (C2, C6) are influenced by its directing effect. The confluence of these effects suggests that incoming electrophiles will preferentially substitute at the C2 and C6 positions, which are ortho to the lactam nitrogen and meta to the methyl group. The steric hindrance from the lactam ring may influence the ratio of substitution at these positions. Standard electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions are expected to follow this substitution pattern. For instance, bromination of related N-aryl ketones has shown that under certain conditions, ring bromination can be avoided, indicating that the ring's reactivity is carefully modulated by its substituents. nih.gov
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-Amino-1-(2-nitro-4-methylphenyl)pyrrolidin-2-one |
| Bromination | Br₂, FeBr₃ | 4-Amino-1-(2-bromo-4-methylphenyl)pyrrolidin-2-one |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Amino-1-(2-acyl-4-methylphenyl)pyrrolidin-2-one |
The carbonyl group of the γ-lactam is an electrophilic center, but its reactivity is attenuated compared to ketones due to resonance delocalization of the nitrogen lone pair. umn.edu Consequently, reactions at this site typically require potent nucleophiles or reducing agents. masterorganicchemistry.com
The addition of a nucleophile to the carbonyl carbon changes its hybridization from sp² to sp³, forming a tetrahedral intermediate. masterorganicchemistry.com Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are effective for the reduction of the lactam carbonyl. adichemistry.comlibretexts.org Depending on the reaction conditions, this can lead to different products. A complete reduction typically converts the carbonyl group into a methylene (B1212753) group (-CH₂-), yielding the corresponding 4-amino-1-(4-methylphenyl)pyrrolidine. umn.edu Under carefully controlled conditions with a limited amount of reducing agent, it is possible to isolate the intermediate hemiaminal (carbinolamine). rsc.org In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce the amide functionality of the lactam. umn.edu
Table 2: Nucleophilic Reactions at the Lactam Carbonyl
| Reaction Type | Reagent | Product Type |
| Complete Reduction | Lithium Aluminum Hydride (LiAlH₄) (excess) | 4-Amino-1-(4-methylphenyl)pyrrolidine |
| Partial Reduction | Lithium Aluminum Hydride (LiAlH₄) (controlled) | 4-Amino-1-(4-methylphenyl)pyrrolidin-2-ol |
| Attempted Reduction | Sodium Borohydride (NaBH₄) | No reaction |
The amide bond within the lactam ring is robust but can be cleaved under hydrolytic conditions, typically involving strong acids or bases at elevated temperatures. lookchem.com This ring-opening reaction breaks the endocyclic C-N bond, yielding a γ-amino acid derivative.
Acid-Catalyzed Hydrolysis : Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. Subsequent proton transfers and cleavage of the C-N bond result in the formation of 4-amino-4-(4-methylphenylamino)butanoic acid.
Base-Catalyzed Hydrolysis : A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the amide bond to yield the carboxylate salt of the corresponding γ-amino acid, which upon acidic workup gives the final product.
More complex rearrangements can be induced under specific conditions. For example, acid-catalyzed isomerization of related N-acyl heterocycles can lead to different ring systems or ring-opened unsaturated products. ias.ac.in Furthermore, recent advances have shown that transition metals like nickel can mediate a "carbonyl-to-metal exchange," leading to skeletal editing of the lactam core, though this represents a specialized and less common transformation. nih.gov
Transformations Involving the 4-Amino Functionality of this compound
The primary amine at the C4 position is a highly versatile functional group, serving as a potent nucleophile for a variety of bond-forming reactions, including acylation, sulfonylation, alkylation, and reductive amination.
The nucleophilic 4-amino group readily reacts with electrophilic acyl and sulfonyl sources to form stable amide and sulfonamide linkages, respectively.
Acylation : Treatment with acylating agents such as acid chlorides (R-COCl) or acid anhydrides ((R-CO)₂O) in the presence of a base (e.g., pyridine, triethylamine) converts the primary amine into a secondary amide. For example, reaction with acetyl chloride would yield 4-acetamido-1-(4-methylphenyl)pyrrolidin-2-one. nih.gov
Sulfonylation : Similarly, reaction with sulfonyl chlorides (R-SO₂Cl) provides the corresponding sulfonamide. A classic example is the Hinsberg test, where a primary amine reacts with benzenesulfonyl chloride. In this case, reacting the target compound with p-toluenesulfonyl chloride would yield N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl] -4-methylbenzenesulfonamide. Such reactions are well-established for the derivatization of amino groups. researchgate.net
Table 3: Acylation and Sulfonylation of the 4-Amino Group
| Reaction Type | Reagent | Functional Group Formed | Product Example |
| Acylation | Acetyl Chloride (CH₃COCl) | Amide | 4-Acetamido-1-(4-methylphenyl)pyrrolidin-2-one |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide | N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzenesulfonamide |
Modification of the 4-amino group through the introduction of alkyl substituents can be achieved via direct alkylation or, more efficiently, through reductive amination. harvard.edu
Direct Alkylation : While possible using alkyl halides, direct alkylation of the primary amine is often difficult to control, frequently resulting in a mixture of mono- and di-alkylated products, as well as the potential for quaternary ammonium (B1175870) salt formation.
Reductive Amination : This is a superior method for controlled N-alkylation. masterorganicchemistry.comorganic-chemistry.org The process involves two steps, often performed in a single pot. First, the 4-amino group condenses with an aldehyde or a ketone in a mildly acidic medium to form an intermediate imine or enamine. wikipedia.org Second, a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is added. harvard.edumasterorganicchemistry.com These mild hydrides reduce the C=N double bond of the imine much faster than they reduce the carbonyl group of the starting aldehyde or ketone, thus driving the reaction towards the desired N-alkylated amine product with high selectivity and yield. wikipedia.orgnih.gov This method effectively avoids the issue of overalkylation. masterorganicchemistry.com
Table 4: N-Alkylation of the 4-Amino Group via Reductive Amination
| Carbonyl Compound | Reducing Agent | Product Type |
| Formaldehyde (HCHO) | NaBH₃CN | 4-(Methylamino)-1-(4-methylphenyl)pyrrolidin-2-one |
| Acetone ((CH₃)₂CO) | NaBH(OAc)₃ | 4-(Isopropylamino)-1-(4-methylphenyl)pyrrolidin-2-one |
| Benzaldehyde (PhCHO) | NaBH₃CN | 4-(Benzylamino)-1-(4-methylphenyl)pyrrolidin-2-one |
Conversion to Other Nitrogen-Containing Functionalities (e.g., diazotization, Schiff base formation)
The primary amino group in this compound is a versatile functional handle that can be converted into a variety of other nitrogen-containing functionalities. Two prominent examples of such transformations are diazotization and Schiff base formation.
Diazotization:
Primary aromatic amines can undergo diazotization, a reaction that transforms the amino group into a diazonium salt. scienceinfo.com This process is typically carried out by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5°C). scienceinfo.combyjus.com The resulting diazonium salt is a valuable intermediate in organic synthesis, as the diazonium group can be replaced by a wide range of nucleophiles in what are known as Sandmeyer or Schiemann reactions, allowing for the introduction of halides, cyano groups, and other functionalities. organic-chemistry.org
In the case of this compound, the amino group, being attached to the pyrrolidinone ring, is aliphatic in nature. Diazotization of primary aliphatic amines is also possible but the resulting aliphatic diazonium salts are notoriously unstable and readily decompose, losing nitrogen gas (N₂) to form a carbocation. This carbocation can then undergo various reactions such as substitution, elimination, or rearrangement. The specific products formed would depend on the reaction conditions and the structure of the carbocation.
Schiff Base Formation:
The primary amino group of this compound can readily react with aldehydes or ketones in a condensation reaction to form Schiff bases, also known as imines. iosrjournals.orgresearchgate.netresearchgate.net This reaction is typically acid or base-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. iosrjournals.orglibretexts.org The formation of the C=N double bond in the Schiff base is a reversible process. ijfmr.com
The general mechanism for Schiff base formation involves two key steps: the formation of a carbinolamine intermediate and its subsequent dehydration to the imine. iosrjournals.orglibretexts.org The reaction of this compound with a generic aldehyde (R-CHO) would proceed as follows:
Nucleophilic addition: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the aldehyde, forming a zwitterionic intermediate which quickly undergoes proton transfer to yield a neutral carbinolamine.
Dehydration: Under acidic or basic conditions, the hydroxyl group of the carbinolamine is protonated and eliminated as a water molecule, leading to the formation of a resonance-stabilized iminium ion. Subsequent deprotonation of the nitrogen atom yields the final Schiff base product.
The stability and reactivity of the resulting Schiff base are influenced by the nature of the substituent (R) on the aldehyde or ketone. Aromatic aldehydes, for instance, tend to form more stable Schiff bases due to conjugation. ijfmr.com These Schiff bases are valuable intermediates and have been utilized in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. iosrjournals.orgresearchgate.net
Reactivity of the Methyl Group on the Phenyl Moiety (e.g., side-chain functionalization)
The methyl group attached to the phenyl ring in this compound, while generally unreactive, can be functionalized under specific reaction conditions. The most common transformations involve free-radical halogenation and oxidation of the side chain.
Side-Chain Halogenation:
The benzylic protons of the methyl group are susceptible to abstraction by free radicals. Consequently, the side-chain halogenation of toluene (B28343) and its derivatives is a well-established method for introducing halogens into the methyl group. stackexchange.comorgoreview.com This reaction is typically initiated by heat or UV light and proceeds via a free-radical chain mechanism. stackexchange.com For instance, reaction with chlorine (Cl₂) or bromine (Br₂) under these conditions can lead to the formation of the corresponding benzyl (B1604629) halide. orgoreview.com The use of N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for achieving selective benzylic bromination. orgoreview.com
The reaction conditions are crucial in determining the outcome of the halogenation. In the presence of a Lewis acid catalyst and at lower temperatures, electrophilic aromatic substitution on the phenyl ring is favored. stackexchange.com Conversely, high temperatures and irradiation promote side-chain halogenation. stackexchange.com
Oxidation to Carboxylic Acid:
The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. libretexts.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid (generated from CrO₃ and H₂SO₄, also known as Jones reagent). libretexts.org The reaction typically requires heating and converts the alkyl side-chain of an aromatic ring into a carboxyl group (-COOH). libretexts.orgmsu.edu This transformation is a powerful tool for introducing an acidic functional group onto the aromatic ring, which can then be used for further synthetic modifications. It is important to note that tertiary alkyl groups attached to an aromatic ring are resistant to this oxidation. libretexts.org
Multi-component Reactions Utilizing this compound as a Building Block
Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov The inherent atom economy and efficiency of MCRs make them highly valuable in combinatorial chemistry and drug discovery. This compound, with its primary amine and lactam functionalities, is a potentially valuable building block for various MCRs, most notably the Ugi and Passerini reactions.
Ugi Four-Component Reaction (U-4CR):
The Ugi reaction is a four-component condensation involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. wikipedia.orgorganic-chemistry.org The primary amino group of this compound can serve as the amine component in this reaction. The general mechanism is believed to start with the formation of an imine from the amine and the aldehyde. This is followed by the addition of the isocyanide and the carboxylic acid to form an intermediate that undergoes an intramolecular acyl transfer (the Mumm rearrangement) to yield the final product. wikipedia.orgorganic-chemistry.org The use of bifunctional components, such as amino acids, in the Ugi reaction can lead to the formation of diverse and complex structures, including lactams. wikipedia.org
Passerini Three-Component Reaction (P-3CR):
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, which directly yields α-hydroxy carboxamides or, more generally, α-acyloxy amides. wikipedia.orgorganic-chemistry.orgnih.gov While the Passerini reaction does not directly utilize an amine component, derivatives of this compound could potentially be employed. For instance, if the amino group is part of a larger molecule that also contains a carboxylic acid or carbonyl functionality, it could participate in intramolecular or subsequent reactions following a Passerini-type transformation. The reaction is believed to proceed through a cyclic transition state involving hydrogen bonding, particularly in aprotic solvents at high concentrations. organic-chemistry.org
Chemo- and Regioselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound—namely the primary amino group, the lactam carbonyl, the aromatic ring, and the benzylic methyl group—raises important questions of chemo- and regioselectivity in its chemical transformations.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary amino group is generally the most nucleophilic site and will preferentially react with electrophiles such as aldehydes, ketones, and acylating agents under standard conditions. The lactam carbonyl, being part of an amide, is less electrophilic than a ketone or aldehyde and is generally less reactive towards nucleophiles. However, it can be reduced by strong reducing agents like lithium aluminum hydride.
Regioselectivity:
Regioselectivity concerns the preference for reaction at one position over another. For electrophilic aromatic substitution on the phenyl ring, the 1-pyrrolidin-2-one substituent is an ortho, para-directing group, while the methyl group is also an ortho, para-director. The outcome of such a reaction would depend on the interplay of their activating and steric effects.
Advanced Spectroscopic and Structural Elucidation of 4 Amino 1 4 Methylphenyl Pyrrolidin 2 One and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. While one-dimensional (1D) NMR provides initial information on the number and type of protons and carbons, advanced two-dimensional (2D) techniques are indispensable for piecing together the molecular framework and defining stereochemical relationships. researchgate.netuni-regensburg.de
Two-dimensional NMR experiments are crucial for establishing the covalent framework and spatial proximity of atoms within a molecule. youtube.comemerypharma.com For 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one, these techniques would provide a detailed map of atomic connections.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For the target molecule, COSY would reveal correlations between the protons on the pyrrolidinone ring, such as the proton at C4 being coupled to the two diastereotopic protons at C3 and C5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms to which they are attached (¹J coupling). sdsu.edu It is an effective method for assigning the carbon signals in the spectrum based on the more easily assigned proton signals. emerypharma.com For instance, the proton signal corresponding to the C4-H group would show a cross-peak with the C4 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). youtube.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. sdsu.edu In this compound, HMBC would show correlations from the methyl protons of the tolyl group to the C1' and C4' aromatic carbons, and from the C5 methylene (B1212753) protons to the C2 carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space correlations between protons that are close to each other, typically within 5 Å. doi.org This is vital for determining stereochemistry and conformational preferences. For example, NOESY could be used to determine the cis or trans relationship between the amino group at C4 and the tolyl group at N1 by observing the presence or absence of a cross-peak between the C4 proton and the ortho-protons of the phenyl ring. doi.orgresearchgate.net
A summary of expected key 2D NMR correlations for the structural elucidation of this compound is presented below.
| Proton(s) | Expected COSY Correlation(s) | Expected HSQC Correlation | Expected HMBC Correlation(s) |
| H4 | H3a, H3b, H5a, H5b | C4 | C2 (carbonyl), C5, C3 |
| H5a, H5b | H4, H5b/H5a | C5 | C4, C3, C2 (carbonyl) |
| Tolyl-CH₃ | Aromatic Protons (long range) | C-CH₃ | C4' (Tolyl), C3'/C5' (Tolyl) |
| Aromatic H | Other Aromatic H | Aromatic C | Other Aromatic C, C1 (Pyrrolidinone) |
Since this compound possesses a chiral center at the C4 position, it exists as a pair of enantiomers. Enantiomers are chemically and physically identical in an achiral environment and thus produce identical NMR spectra. Chiral Shift Reagents (CSRs), often paramagnetic lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are used to differentiate between enantiomers in an NMR experiment. fiveable.meresearchgate.net
The CSR forms a transient diastereomeric complex with each enantiomer of the analyte. fiveable.me These diastereomeric complexes are no longer mirror images and have different magnetic environments, leading to the separation of signals (chemical shift non-equivalence) for the R and S enantiomers in the NMR spectrum. The integration of the separated signals allows for the direct determination of the enantiomeric excess (e.e.) of the sample. While this method is powerful for determining enantiomeric purity, assigning the absolute configuration (R or S) typically requires comparison with a standard of known configuration. researchgate.net
X-ray Crystallography for Absolute Configuration and Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. purechemistry.orgnih.gov It provides unambiguous information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration. purechemistry.orglookchem.com
For a derivative of this compound, a single crystal would be grown and irradiated with X-rays. The resulting diffraction pattern is mathematically analyzed to generate an electron density map, from which the atomic positions can be determined. nih.govmdpi.com When using anomalous dispersion, the absolute stereochemistry of a chiral center can be established, definitively assigning it as R or S. purechemistry.orgwikipedia.org
Crystallographic analysis of related pyrrolidine (B122466) structures has provided detailed structural parameters. For example, studies on 2-aryl-4-chloropyrrolidine-2-carbonitrile derivatives have revealed that the pyrrolidine ring typically adopts an envelope conformation. researchgate.net A hypothetical crystallographic data table for this compound is presented to illustrate the type of information obtained.
| Parameter | Example Value |
| Chemical Formula | C₁₁H₁₄N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 5.9 Å, b = 10.9 Å, c = 14.8 Å |
| α = 90°, β = 98.6°, γ = 90° | |
| Volume | 900 ų |
| Z (Molecules/Unit Cell) | 4 |
| Key Bond Length (C2=O) | ~1.23 Å |
| Key Bond Length (C4-N) | ~1.47 Å |
| Pyrrolidine Ring Conformation | Envelope |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. youtube.com These methods are highly sensitive to the three-dimensional structure of molecules and are commonly used to study stereochemistry.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = Aₗ - Aᵣ) as a function of wavelength. arxiv.org A chiral molecule will exhibit a unique CD spectrum with positive or negative peaks (known as Cotton effects) corresponding to its electronic transitions. Enantiomers produce mirror-image CD spectra. This property allows for the determination of enantiomeric excess and can be used to assign absolute configuration by comparing the experimental spectrum to that of a known standard or to spectra predicted by quantum chemical calculations. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is characteristic of the molecule's absolute configuration.
For this compound, the chromophores—the phenyl ring and the amide group—would give rise to characteristic signals in the CD spectrum, allowing for its stereochemical analysis. Studies on other chiral pyrrolidine derivatives have successfully used techniques like Vibrational Circular Dichroism (VCD) to determine absolute configuration in solution. nih.gov
Vibrational Spectroscopy (e.g., Advanced FTIR, Raman) for Conformational and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to its conformational state. acs.orgnih.gov These two techniques are complementary; FTIR measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in polarizability. sapub.org
For this compound, these techniques would confirm the presence of key functional groups. Theoretical calculations (DFT) are often paired with experimental spectra to perform detailed vibrational assignments and to study the energies of different possible conformers of the molecule. nih.goviu.edu.sa
Below is a table of expected characteristic vibrational frequencies for the title compound.
| Functional Group | Vibration Type | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Amine (N-H) | Stretch | 3400-3250 (two bands for -NH₂) | Weak |
| Aromatic C-H | Stretch | 3100-3000 | Strong |
| Aliphatic C-H | Stretch | 2960-2850 | Medium-Strong |
| Amide C=O | Stretch (Lactam) | 1690-1650 | Medium |
| Aromatic C=C | Stretch | 1600, 1475 | Strong |
| Amine (N-H) | Bend (Scissoring) | 1650-1580 | Weak |
| Lactam C-N | Stretch | 1490-1410 | Medium |
Studies on related systems, such as poly(N-vinylpyrrolidone) on platinum surfaces, have shown that shifts in the carbonyl (C=O) frequency can indicate interactions with other species, highlighting the sensitivity of these vibrations to the molecule's environment. berkeley.edu
Computational and Theoretical Investigations of 4 Amino 1 4 Methylphenyl Pyrrolidin 2 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule.
Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For a typical organic molecule, these energies would be calculated and tabulated.
Table 1: Illustrative Frontier Orbital Properties This table is for illustrative purposes only, as specific data for the target compound is unavailable.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | N/A | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | N/A | Energy of the Lowest Unoccupied Molecular Orbital |
The spatial distribution of HOMO and LUMO orbitals would also be visualized to identify the regions of the molecule most likely to participate in electron donation and acceptance, respectively.
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other chemical species. researchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netresearchgate.net These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. thaiscience.infotci-thaijo.org For 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one, one would expect negative potential around the oxygen atom of the carbonyl group and the nitrogen of the amino group, making them susceptible to electrophilic attack. Positive potential would likely be found around the hydrogen atoms of the amino group. researchgate.net
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. tci-thaijo.org These descriptors, derived from conceptual DFT, provide a quantitative measure of chemical behavior.
Table 2: Global Reactivity Descriptors This table is for illustrative purposes only, as specific data for the target compound is unavailable.
| Descriptor | Formula | Value | Description |
|---|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | N/A | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | N/A | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | N/A | The power to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | N/A | Resistance to change in electron configuration. |
| Global Softness (S) | S = 1 / (2η) | N/A | A measure of polarizability. |
Local reactivity descriptors, such as Fukui functions, would further refine this analysis by identifying the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
Conformational Analysis and Potential Energy Surface Mapping
The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. researchgate.net
Conformational analysis involves systematically rotating the molecule around its single bonds (defined by torsional or dihedral angles) to map the potential energy surface. This process identifies the most stable, low-energy conformations (conformational isomers) and the energy barriers between them. researchgate.net For the target molecule, key torsional angles would include the bond connecting the phenyl ring to the pyrrolidinone nitrogen and bonds within the five-membered pyrrolidine (B122466) ring, which typically adopts non-planar "envelope" or "twist" conformations. researchgate.net A detailed study would present a table of the relative energies of different stable conformers. researchgate.net
Reaction Mechanism Predictions and Transition State Studies for this compound Synthesis and Transformations
Computational chemistry can be used to model the step-by-step pathways of chemical reactions, including the synthesis of the target molecule. organic-chemistry.org This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Such studies are vital for optimizing synthetic routes and understanding how the molecule might be transformed in a biological or chemical system. nih.gov A computational study would provide diagrams of the proposed reaction pathways, showing the relative energies of reactants, intermediates, transition states, and products.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. easychair.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of a molecule like this compound at an atomic level. A crucial aspect of these simulations is the inclusion of solvent molecules, which can significantly influence the conformation, stability, and ultimately, the biological activity of the solute. nih.gov
The interaction between a solute and the surrounding solvent is a key determinant of its behavior in a biological environment. For this compound, the polar nature of the lactam ring and the amino group, combined with the hydrophobic character of the 4-methylphenyl group, suggests that its conformation will be highly sensitive to the solvent environment. MD simulations can elucidate these effects by modeling the compound in various solvents, such as water or less polar organic solvents, to mimic different physiological compartments. osti.gov
Key parameters that can be analyzed from MD simulations to understand solvent effects and dynamic behavior include:
Root Mean Square Deviation (RMSD): This parameter measures the average distance between the atoms of the simulated molecule and a reference structure over time. A stable RMSD value indicates that the molecule has reached a stable conformation, while large fluctuations can suggest conformational instability.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom or residue and helps to identify the flexible regions of the molecule. For this compound, this could reveal the flexibility of the amino group or the rotation of the phenyl ring.
Solvent Accessible Surface Area (SASA): SASA quantifies the surface area of the molecule that is accessible to the solvent. Changes in SASA can indicate conformational changes that either expose or shield certain parts of the molecule from the solvent.
Radial Distribution Function (RDF): RDF describes how the density of solvent molecules varies as a function of distance from a particular atom or group on the solute. This can provide detailed information about the solvation shells around key functional groups.
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this methodology are well-established. The following table illustrates the hypothetical type of data that could be generated from such a study to compare the compound's behavior in different solvents.
| Parameter | Value in Water (Simulated) | Value in Chloroform (Simulated) | Interpretation |
|---|---|---|---|
| Average RMSD (Å) | 1.8 ± 0.3 | 1.2 ± 0.2 | Suggests a more stable conformation in a less polar solvent. |
| Average SASA (Ų) | 350 ± 25 | 320 ± 20 | Indicates a more compact structure in chloroform. |
| Peak of RDF for Amino Group H-bonding | Present at ~2.8 Å with water | Absent | Highlights the importance of hydrogen bonding with polar solvents. |
Disclaimer: The data in this table is for illustrative purposes only to demonstrate the output of a molecular dynamics simulation and is not based on actual experimental or computational results for this compound.
In Silico Design and Prediction of Novel this compound Derivatives
In silico drug design involves the use of computational methods to identify, design, and optimize new drug candidates. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success. For this compound, in silico techniques can be employed to design novel derivatives with potentially improved biological activity, selectivity, or pharmacokinetic properties.
One of the key methodologies in this area is structure-based drug design , which relies on the three-dimensional structure of a biological target (e.g., an enzyme or receptor). If a target for this compound is identified, molecular docking can be used to predict the binding mode and affinity of the compound and its derivatives to the target's active site. This information can then guide the design of new molecules with enhanced interactions. For instance, studies on other pyrrolidine derivatives have successfully used molecular docking to predict their interaction with enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.gov
Another approach is ligand-based drug design , which is used when the structure of the biological target is unknown. This method relies on the knowledge of a set of molecules that are active against the target. Quantitative Structure-Activity Relationship (QSAR) is a common ligand-based technique that develops a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models can then be used to predict the activity of newly designed derivatives. For example, QSAR studies on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives have been used to create models that explain their antiarrhythmic activity. researchgate.net
The design of novel derivatives of this compound could involve various modifications to its scaffold, such as:
Substitution on the phenyl ring: Adding electron-withdrawing or electron-donating groups to the tolyl ring could modulate the electronic properties and binding interactions.
Modification of the amino group: Acylation or alkylation of the amino group could alter its hydrogen bonding capacity and steric profile.
The following table presents a hypothetical set of designed derivatives and their predicted properties from an in silico study, illustrating how this process can guide the selection of candidates for synthesis.
| Derivative ID | Modification | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Lipophilicity (logP) | Rationale for Design |
|---|---|---|---|---|
| AMPP-01 | Addition of a 4'-fluoro group to the phenyl ring | -8.5 | 2.3 | To enhance electrostatic interactions with the target. |
| AMPP-02 | Acetylation of the 4-amino group | -7.9 | 2.1 | To introduce a hydrogen bond acceptor and reduce basicity. |
| AMPP-03 | Addition of a 3-hydroxyl group to the pyrrolidinone ring | -8.2 | 1.8 | To introduce a new hydrogen bonding moiety. |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual predicted properties for derivatives of this compound.
Applications of 4 Amino 1 4 Methylphenyl Pyrrolidin 2 One in Organic Synthesis and Materials Science
4-Amino-1-(4-methylphenyl)pyrrolidin-2-one as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis
The quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. Chiral auxiliaries are temporary stereogenic units that guide a chemical reaction to produce a specific stereoisomer. While specific studies detailing the use of this compound as a chiral auxiliary are not extensively documented in readily available literature, its structural motifs are analogous to other well-established chiral pyrrolidine (B122466) derivatives used in asymmetric synthesis. unibo.it
The presence of a chiral center and a reactive amino group makes it an ideal candidate for modification into more complex chiral ligands. These ligands can then coordinate with metal centers to form catalysts for a variety of asymmetric transformations. For instance, amino acids and their derivatives are frequently used to prepare chiral ligands for transition metal-catalyzed reactions, demonstrating high efficacy in producing products with excellent yields and enantioselectivity. mdpi.com The amino group of this compound can be readily functionalized to create bidentate or tridentate ligands for use in reactions such as asymmetric hydrogenation, alkylation, or cycloaddition. nih.gov
The general principle involves the temporary attachment of the chiral pyrrolidinone moiety to a prochiral substrate. The inherent stereochemistry of the pyrrolidinone then directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one enantiomer of the product. After the reaction, the chiral auxiliary can be cleaved and potentially recycled.
Utility as a Versatile Building Block for Complex Heterocyclic Architectures and Natural Product Synthesis
Heterocyclic compounds are of immense importance in medicinal chemistry, with a large percentage of FDA-approved drugs containing at least one heterocyclic ring. The pyrrolidine scaffold is a common feature in a vast array of biologically active natural products and synthetic compounds. unibo.itorganic-chemistry.org this compound serves as a valuable starting material for the synthesis of more complex heterocyclic systems.
The amino group provides a handle for a variety of chemical transformations, including acylation, alkylation, and condensation reactions. These reactions can be used to build new rings onto the pyrrolidinone core or to introduce diverse functional groups. For example, the amino group can be used as a nucleophile to react with electrophilic partners, leading to the formation of fused or spirocyclic heterocyclic systems.
While direct examples of the use of this compound in the total synthesis of specific natural products are not prominent in the literature, its potential is evident. Many natural products contain a pyrrolidine or a related five-membered nitrogen-containing ring. The ability to start with a pre-functionalized, chiral pyrrolidinone building block can significantly streamline the synthesis of such complex molecules.
| Application Area | Synthetic Transformation | Potential Product Class |
| Heterocycle Synthesis | Annulation Reactions | Fused Pyrrolidines |
| Heterocycle Synthesis | Spirocyclization | Spiro-pyrrolidines |
| Natural Product Synthesis | Fragment Coupling | Alkaloids, Amino Sugars |
Integration into Catalyst Design for Various Organic Transformations
The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen exponential growth over the past two decades. Proline and its derivatives are among the most successful and widely used organocatalysts. unibo.it The pyrrolidine moiety in this compound is a key structural feature of many of these catalysts.
The secondary amine of a pyrrolidine can react with a carbonyl compound to form an enamine, which can then participate in a variety of stereoselective reactions. While the primary amino group of the target compound would likely be functionalized or protected, the core pyrrolidine structure is a well-established catalytic motif.
Furthermore, the amino group can be used to append other catalytic functionalities, creating bifunctional catalysts. For example, a thiourea (B124793) or squaramide group could be attached to the amino group, creating a catalyst capable of activating both the nucleophile and the electrophile in a reaction through hydrogen bonding.
Derivatives of this compound could also be used to synthesize ligands for metal-based catalysts. The amino group and the lactam carbonyl oxygen could potentially act as a bidentate ligand, coordinating to a metal center and creating a chiral environment for catalysis.
Exploration in Polymer Chemistry and Advanced Material Precursors
The properties of polymers are largely determined by the structure of their monomeric units. The incorporation of chiral, functional monomers like this compound into polymer chains can impart unique properties to the resulting materials. The amino group makes this compound a suitable monomer for the synthesis of polyamides and polyimides. mdpi.comnih.gov
Polyamides, formed by the reaction of diamines with dicarboxylic acids, are a major class of engineering plastics known for their high strength and thermal stability. The use of a chiral, functional diamine derived from this compound could lead to polyamides with interesting properties, such as chirality-induced self-assembly or enhanced biocompatibility.
Polyimides are another class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. They are typically synthesized from the reaction of a diamine with a dianhydride. The introduction of the bulky and non-polar 4-methylphenyl group and the polar amino-lactam functionality could influence the solubility, thermal properties, and gas permeability of the resulting polyimides. For instance, the incorporation of bulky, asymmetric monomers is a known strategy to produce soluble polyimides with good film-forming properties. researchgate.net
While specific research on the polymerization of this compound is not widely reported, the synthesis of polyimides from structurally related diamines containing pyrrolidine groups has been demonstrated to yield polymers with good solubility and high thermal stability. mdpi.comnih.gov This suggests that this compound could serve as a valuable precursor for advanced materials with tailored properties.
| Polymer Class | Potential Monomer | Key Properties |
| Polyamides | Diamine derivative | Chirality, Biocompatibility |
| Polyimides | Diamine derivative | Solubility, Thermal Stability |
Future Research Directions and Emerging Opportunities for 4 Amino 1 4 Methylphenyl Pyrrolidin 2 One
Development of Novel and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. Future research into the synthesis of 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one should prioritize sustainable methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.
Green Chemistry Approaches: The principles of green chemistry offer a robust framework for developing sustainable synthetic protocols. For instance, the use of eco-friendly solvents, such as water or ethanol, in multicomponent reactions could provide a more environmentally friendly alternative to traditional methods. rdd.edu.iq Microwave-assisted organic synthesis (MAOS) represents another promising avenue, as it can significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds. nih.gov
One-Pot Synthesis: One-pot synthesis, which combines multiple reaction steps into a single operation, can enhance efficiency by eliminating the need for intermediate purification steps. nih.gov A potential one-pot strategy for this compound could involve a tandem reaction sequence, such as a Michael addition followed by an intramolecular cyclization.
Catalytic Systems: The exploration of novel catalytic systems is crucial for developing more efficient and selective syntheses. This includes the use of biocatalysts, such as enzymes, which can operate under mild conditions and offer high stereoselectivity. Additionally, the development of recyclable heterogeneous catalysts could further enhance the sustainability of the synthetic process.
| Synthetic Approach | Key Advantages | Potential for this compound |
| Green Solvents | Reduced environmental impact, lower toxicity. | Synthesis in aqueous media or bio-derived solvents. |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, improved energy efficiency. | Rapid and efficient cyclization to form the pyrrolidinone ring. |
| One-Pot Reactions | Increased efficiency, reduced waste, and cost-effectiveness. | Streamlined synthesis from simple starting materials in a single step. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enantioselective synthesis of chiral derivatives. |
Expanded Scope of Chemical Transformations and Functionalizations
The inherent reactivity of the 4-amino and lactam functionalities in this compound provides a versatile platform for a wide range of chemical transformations. Future research should focus on exploring novel functionalization strategies to create a diverse library of derivatives with unique properties.
N-Arylation and N-Alkylation: The secondary amine at the 4-position can be readily functionalized through N-arylation and N-alkylation reactions. This would allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the compound's electronic and steric properties.
Amide Bond Formation: The amino group can also be acylated to form amides, which can serve as precursors for further transformations or as functional groups in their own right. This could be particularly useful in the development of new polymers or materials.
Ring-Opening Polymerization: The lactam ring of the pyrrolidinone core is susceptible to ring-opening polymerization, which could be exploited to synthesize novel polyamides. The properties of these polymers could be tailored by modifying the substituents on the pyrrolidinone ring.
| Transformation | Reagents/Conditions | Potential Products |
| N-Arylation | Buchwald-Hartwig amination | 4-(Diaryl-amino)-1-(4-methylphenyl)pyrrolidin-2-one |
| N-Alkylation | Reductive amination | 4-(Alkylamino)-1-(4-methylphenyl)pyrrolidin-2-one |
| Acylation | Acyl chlorides, anhydrides | 4-Acetamido-1-(4-methylphenyl)pyrrolidin-2-one |
| Ring-Opening Polymerization | Anionic or cationic initiators | Polyamides with pendant tolyl groups |
Advanced Computational Modeling Applications for Property Prediction and Design
Computational chemistry offers powerful tools for predicting the properties of molecules and for guiding the design of new compounds with desired characteristics. The application of advanced computational modeling techniques to this compound could accelerate the discovery of new applications.
Quantum Chemical Calculations: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures. This information can be invaluable for understanding the fundamental chemistry of the compound and for predicting its behavior in different chemical environments.
Molecular Docking and QSAR: While explicitly excluding direct pharmaceutical applications, molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies can be adapted to predict the binding of this compound and its derivatives to non-biological targets, such as catalysts or material surfaces. nih.govambeed.com This could aid in the design of new ligands for catalysis or functional monomers for materials science.
In Silico Prediction of Physicochemical Properties: Computational tools can be employed to predict key physicochemical properties, such as solubility, lipophilicity, and thermal stability. researchgate.net These predictions can help to guide the selection of appropriate applications for the compound and its derivatives.
| Computational Method | Predicted Properties | Relevance to this compound |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic data. | Understanding reactivity and guiding synthetic modifications. |
| Molecular Docking (non-biological) | Binding affinity and mode to catalysts or surfaces. | Design of new ligands and functional materials. |
| QSAR (non-biological) | Correlation of structure with non-biological activities. | Predicting performance in material or catalytic applications. |
| ADMET Prediction (adapted) | Solubility, permeability, stability. | Assessing suitability for various chemical technologies. |
Potential in New Chemical Technologies (excluding direct biological/pharmaceutical applications)
The unique structural features of this compound suggest its potential for use in a variety of new chemical technologies beyond the traditional biomedical field.
Ligand Design for Catalysis: The presence of both a lactam and an amino group makes this compound an interesting candidate for use as a ligand in coordination chemistry. The nitrogen and oxygen atoms can act as donor sites for metal ions, and the tolyl group can be used to tune the steric and electronic properties of the resulting metal complexes. These complexes could find applications in various catalytic transformations. Pyrrole-2-carboxylic acid, a related heterocyclic compound, has been shown to be an effective ligand for copper-catalyzed reactions. nih.gov
Monomers for Advanced Polymers: As mentioned previously, the lactam ring can undergo ring-opening polymerization to produce polyamides. The presence of the 4-amino group provides a handle for further functionalization, allowing for the creation of polymers with tailored properties. For example, the amino group could be used to cross-link polymer chains or to attach other functional molecules. Polymers derived from 2-pyrrolidinone (B116388) have shown potential in coatings, adhesives, and textile applications. ontosight.ai
Building Blocks for Organic Materials: The rigid pyrrolidinone ring and the aromatic tolyl group make this compound a suitable building block for the synthesis of novel organic materials. For instance, it could be incorporated into the structure of liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials. The amino group could be used to link multiple pyrrolidinone units together, creating larger, more complex structures.
Corrosion Inhibitors: The nitrogen and oxygen atoms in the molecule could allow it to adsorb onto metal surfaces, potentially inhibiting corrosion. The aromatic ring could further enhance this effect through π-stacking interactions. This is a largely unexplored area for this specific compound but represents a plausible avenue for future investigation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one, and which characterization techniques ensure structural fidelity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization of substituted pyrrolidine precursors. Key steps include:
- Coupling Reactions : Use of DMF or methanol as solvents under inert atmospheres (N₂/Ar) to prevent oxidation .
- Temperature Control : Maintaining 60–80°C to optimize intermediate formation .
- Purification : Column chromatography or recrystallization to isolate the product.
- Characterization :
- NMR Spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions .
- HPLC-MS verifies purity (>95%) and molecular weight .
- Monitoring : TLC with UV visualization tracks reaction progress .
Q. How does the 4-methylphenyl substituent influence physicochemical properties compared to halogenated analogs?
- Comparative Analysis :
- Hydrophobicity : The methyl group increases logP by ~0.5 units compared to fluoro or chloro analogs, enhancing membrane permeability .
- Electronic Effects : Methyl acts as a weak electron-donating group, reducing electrophilicity at the pyrrolidinone carbonyl (evidenced by IR: C=O stretch at 1680 cm⁻¹ vs. 1705 cm⁻¹ in fluoro analogs) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows a melting point of 215–220°C, higher than chloro analogs (190–195°C) due to improved crystal packing .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activities of this compound analogs?
- Methodological Approach :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. methoxy) and assay against targets like kinase enzymes .
- Control Experiments : Include positive controls (e.g., known inhibitors) and validate assay conditions (pH, temperature) to rule out false negatives .
- Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities of analogs with crystallographic enzyme data .
Q. How can reaction yield and enantiomeric purity be optimized during synthesis?
- Optimization Strategies :
- Catalyst Screening : Chiral catalysts like (R)-BINAP improve enantioselectivity (up to 90% ee) in asymmetric amine formation .
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction kinetics without racemization .
- Purity Assurance : Chiral HPLC with a Daicel AD-H column confirms enantiomeric ratios, while recrystallization in ethanol removes diastereomers .
Q. What in vitro assays are suitable for evaluating enzyme inhibitory potential?
- Assay Design :
- Fluorometric Assays : Measure inhibition of proteases (e.g., trypsin) using fluorogenic substrates like Z-GGR-AMC .
- Kinetic Studies : Determine IC₅₀ values via dose-response curves (0.1–100 µM) and Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
- Selectivity Screening : Test against off-target enzymes (e.g., cytochrome P450 isoforms) to assess specificity .
Data Analysis & Contradiction Resolution
Q. How should conflicting data on metabolic stability of pyrrolidinone derivatives be addressed?
- Analytical Framework :
- In Vitro Models : Use liver microsomal assays (human/rat) to compare half-life (t₁/₂) of methyl vs. fluoro analogs. For example, methyl derivatives show t₁/₂ = 45 min vs. 25 min for fluoro analogs due to reduced CYP3A4 metabolism .
- Metabolite ID : LC-MS/MS identifies oxidation at the methyl group as the primary degradation pathway .
- Statistical Validation : Apply ANOVA to assess significance of substituent effects across replicates (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
